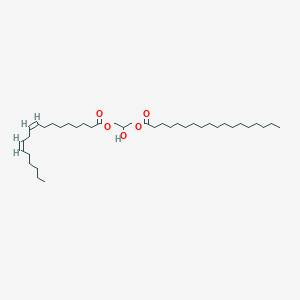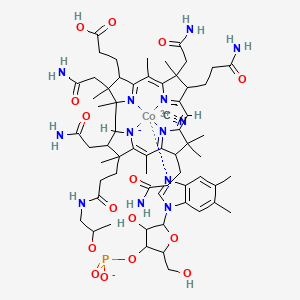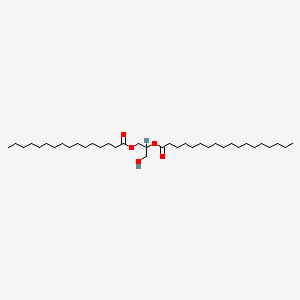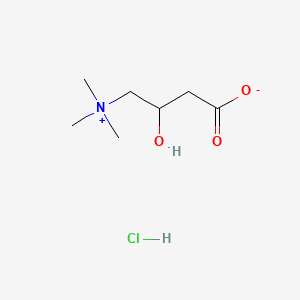
Dihydroisolysergic Acid Hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroisolysergic Acid Hydrazide is an intermediate in the synthesis of trans-Dihydro Lisuride, an ergot alkaloid derivative that acts as a partial dopamine D2-receptor agonist . It is soluble in Methanol and appears as an Off-White Solid .
Synthesis Analysis
The synthesis of hydrazones, which includes Dihydroisolysergic Acid Hydrazide, is achieved by combining suitable aldehydes with hydrazides . The synthesis of hydrazide–hydrazone derivatives is achieved by condensation reactions between aldehydes and hydrazides .Molecular Structure Analysis
The hydrazide–hydrazone functional group contains the –CO–NH–N CH– moiety that yields the hydrazide–hydrazone group its physical, chemical and biochemical properties .Chemical Reactions Analysis
The most common pathway for the preparation of these hydrazide-based compounds includes the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents .Physical And Chemical Properties Analysis
The hydrazide–hydrazone functional group contains the –CO–NH–N CH– moiety that yields the hydrazide–hydrazone group its physical, chemical and biochemical properties .Aplicaciones Científicas De Investigación
Effects on Amine Oxidases
Research by Zeller, Blanksma, and Carbon (1957) explored the impact of hydrazides, including those related to isolysergic acid, on amine oxidases. They found minimal action on monoamine oxidase (MO) but observed that some amino acid hydrazides, such as L-leucylhydrazide, were effective inhibitors of diamine oxidase (DO). The study highlighted significant differences between the actions of the antipodes of amino acid derivatives, providing insights into the optical configuration of DO's reactive site and the relationship between the low efficiency of certain inhibitors and their low toxicity (Zeller, Blanksma, & Carbon, 1957).
Applications in Glycomics
A 2020 study by Zhang et al. focused on optimizing hydrazide tags, which are crucial in MALDI-MS-based glycan profiling in glycomics. They developed a new cationic hydrazide tag, 4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium (HTMBA), which significantly improved reaction efficiency and was suitable for high-throughput analysis. This advancement facilitated the rapid analysis of glycoforms in complex biological samples, including serum, preserving O-acetylation information of sialic acid in horse serum (Zhang et al., 2020).
Characterization of Proteins and Peptides
Akabori, Ohno, Ikenaka, Okada, Hanafusa, Haruna, Tsugita, Sugae, and Matsushima (1956) conducted fundamental experiments using hydrazinolysis to characterize C-terminal amino acids of proteins. They found that amino acids decomposed to varying extents when heated with anhydrous hydrazine and developed procedures for separating amino acids from hydrazides. This research contributed significantly to the understanding of protein structure and function (Akabori et al., 1956).
Synthesis of Hydrazide Cross-Linked Hydrogels
Vercruysse, Marecak, Marecek, and Prestwich (1997) synthesized and characterized new polyvalent hydrazide cross-linkers to create hydrogels from hyaluronic acid. These hydrogels demonstrated stability against hyaluronidase and varying pH levels, offering potential applications in biomedical fields such as drug delivery systems (Vercruysse et al., 1997).
Safety And Hazards
Direcciones Futuras
Propiedades
Número CAS |
41564-31-2 |
|---|---|
Nombre del producto |
Dihydroisolysergic Acid Hydrazide |
Fórmula molecular |
C₁₆H₂₀N₄O |
Peso molecular |
284.36 |
Sinónimos |
Dihydroisolysergic Acid Hydrazide; (8α)-6-Methylergoline-8-carboxylic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)